4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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Overview
Description
4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex organic compound characterized by its unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps, including the reduction of precursors and subsequent cyclization reactions. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by hydrobromination and dehydrobromination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The use of ionic liquids and other innovative solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and used in the synthesis of various functional derivatives.
4,9-Divinyl diamantane: Utilized in the production of nanowires and other advanced materials.
Uniqueness
4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione stands out due to its unique combination of the adamantane structure with additional functional groups, providing enhanced stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H29NO3 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[1-(1-adamantyl)propyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C21H29NO3/c1-2-16(21-8-11-5-12(9-21)7-13(6-11)10-21)22-19(23)17-14-3-4-15(25-14)18(17)20(22)24/h11-18H,2-10H2,1H3 |
InChI Key |
VCIZNDMARNPKON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C5C6CCC(C5C4=O)O6 |
Origin of Product |
United States |
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